molecular formula C19H19NO3S B7456758 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

Cat. No. B7456758
M. Wt: 341.4 g/mol
InChI Key: LJXDTRBEASDJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide, also known as EMA401, is a small molecule drug that has gained attention for its potential use in the treatment of chronic pain. This compound was first synthesized in 2012 by researchers at the University of Sydney, Australia.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide involves its ability to block the activity of the angiotensin II type 2 receptor. This receptor is involved in the regulation of blood pressure, but it has also been found to play a role in the development of chronic pain. By blocking this receptor, 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide is able to reduce the pain signals that are sent to the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide is able to reduce pain levels in patients with neuropathic pain. This drug has also been found to have a good safety profile, with few side effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide in lab experiments is its ability to specifically target the angiotensin II type 2 receptor, which is involved in the development of chronic pain. However, one limitation is that this drug may not be effective in all types of chronic pain, and more research is needed to determine its efficacy in different patient populations.

Future Directions

There are several potential future directions for research on 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide. One area of focus could be on developing new drugs that target the angiotensin II type 2 receptor with greater specificity and efficacy. Another area of research could be on identifying biomarkers that can be used to predict which patients are most likely to benefit from treatment with 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide. Additionally, further studies are needed to determine the long-term safety and efficacy of this drug in different patient populations.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide involves a multi-step process that begins with the reaction of 2-methylbenzenesulfonyl chloride with 1-naphthol. This intermediate is then reacted with ethyl 4-aminobenzoate to yield 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide.

Scientific Research Applications

4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has been studied extensively for its potential use in the treatment of chronic pain. Specifically, it has been shown to be effective in reducing pain associated with neuropathic pain, which is caused by damage to the nervous system. This drug works by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in the development of chronic pain.

properties

IUPAC Name

4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-23-18-12-13-19(16-10-6-5-9-15(16)18)24(21,22)20-17-11-7-4-8-14(17)2/h4-13,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXDTRBEASDJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.